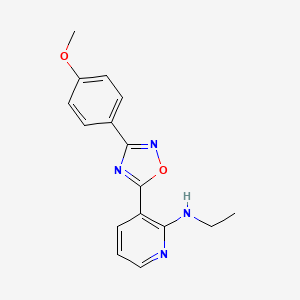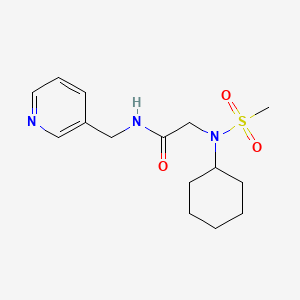
2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide, also known as Compound X, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. It has been shown to have an effect on the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying their function. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. It may also be useful for studying the function of specific enzymes and proteins in the body, and for developing new drugs that target these proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound X, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One method involves the reaction of pyridine-3-carboxylic acid with N-cyclohexylmethylamine to form a key intermediate, which is then reacted with chloroacetyl chloride to produce this compound X.
Aplicaciones Científicas De Investigación
2-(N-cyclohexylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide X has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. It has also been studied for its potential as a tool for studying the function of certain proteins and enzymes.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-22(20,21)18(14-7-3-2-4-8-14)12-15(19)17-11-13-6-5-9-16-10-13/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVRDUKSMMUEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783583 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

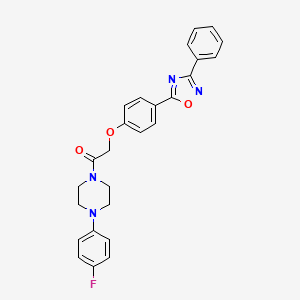
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)
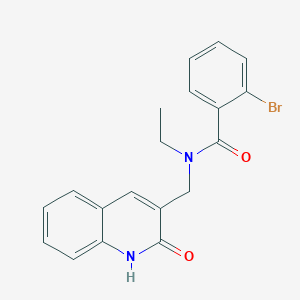

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)
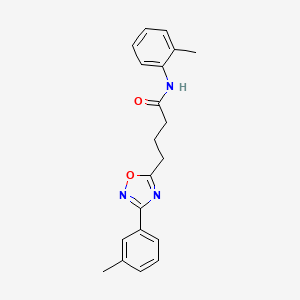
![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
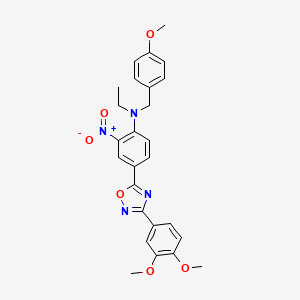

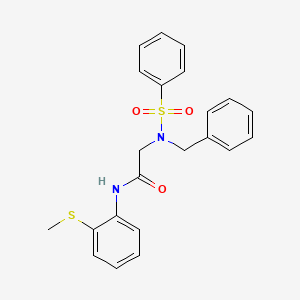
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)
